5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole
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Overview
Description
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole, also known as NPT, is a novel tetrazole compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to exhibit low toxicity in animal models. However, there are also limitations associated with the use of this compound in lab experiments. One limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole. One area of research could focus on elucidating the mechanism of action of this compound. Additionally, further studies could investigate the potential use of this compound as a photosensitizer for photodynamic therapy. Other potential areas of research could include the use of this compound as a molecular probe for the detection of nitric oxide and the development of water-soluble derivatives of this compound for use in experiments.
Synthesis Methods
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole can be synthesized using various methods, including the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and hydrochloric acid. The reaction mixture is then treated with sodium azide and copper(I) iodide to obtain this compound. Other methods include the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and sodium azide, followed by copper(I) iodide.
Scientific Research Applications
5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as a molecular probe for the detection of nitric oxide.
properties
IUPAC Name |
5-(3-nitrophenoxy)-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-18(20)11-7-4-8-12(9-11)21-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJTYTSDSLYLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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